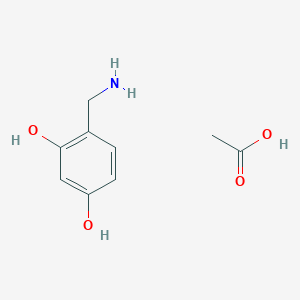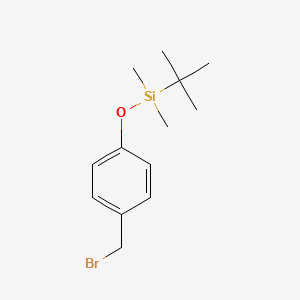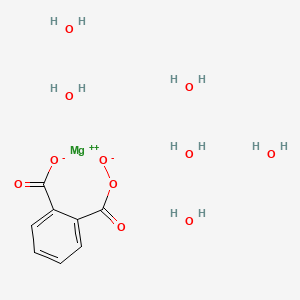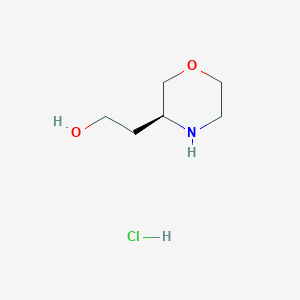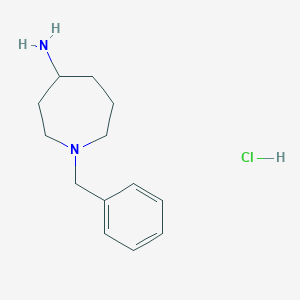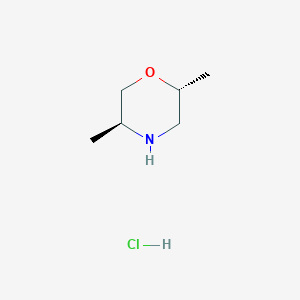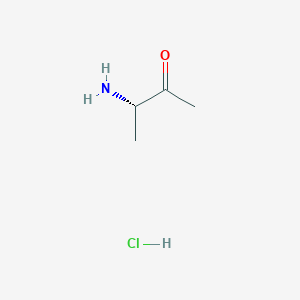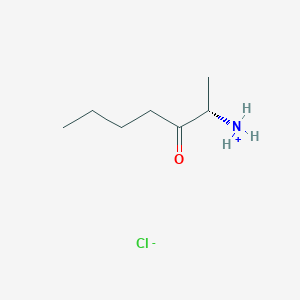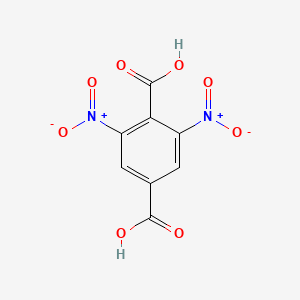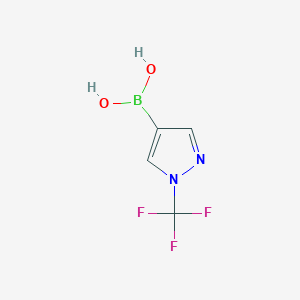
(1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a trifluoromethyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a trifluoromethyl-substituted pyrazole with a boronic acid derivative. One common method includes the use of trifluoromethylpyrazole and boronic acid in the presence of a palladium catalyst under mild reaction conditions. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions: (1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as forming carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
(1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their function.
類似化合物との比較
Trifluoromethylpyridine: Shares the trifluoromethyl group but has a pyridine ring instead of a pyrazole ring.
Trifluoromethyl-1,2,4-triazole: Contains a triazole ring with a trifluoromethyl group.
Trifluoromethyl-1,2,4-triazolo-pyrazine: Features both a triazole and pyrazine ring with a trifluoromethyl group.
Uniqueness: (1-(Trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid group on a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecular targets, making it valuable in diverse research and industrial applications.
特性
IUPAC Name |
[1-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)10-2-3(1-9-10)5(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIFRCXNFFWLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
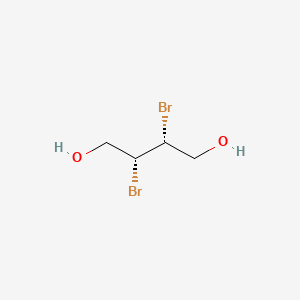
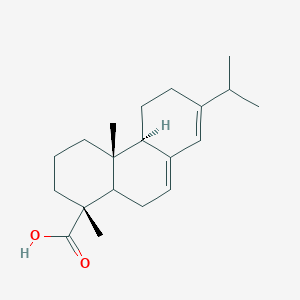
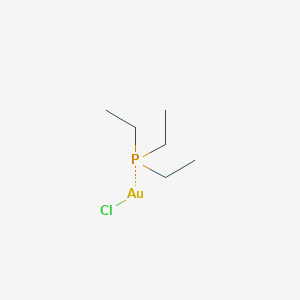
![1-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]azepan-1-ium;chloride](/img/structure/B7980719.png)
![dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7980726.png)
